molecular formula C31H29N5O6 B1191811 NKTR-105

NKTR-105

Número de catálogo B1191811
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NKTR-105 is a novel form of docetaxel that was developed using Nektar/'s advanced polymer technology platform. The compound belongs to the taxoid family and acts by disrupting the microtubular network in cells. It is being developed as an anti-neoplastic agent, and is the company/'s second oncology program in clinical development. In previous preclinical studies, this compound demonstrated superior antitumor activity with no neutropenia in multiple tumor models, indicating that this compound may enable sustained therapeutic levels of docetaxel without the myelosuppression that is a dose-limiting toxicity for this widely-used cancer therapy.

Aplicaciones Científicas De Investigación

Antitumor Activity in Mouse Models

NKTR-105, also known as a novel multi-arm PEGylated docetaxel conjugate, has been investigated for its antitumor activity. A study presented at the AACR Annual Meeting highlighted this compound's superior antitumor activity compared to docetaxel in mouse models of human cancer. This study found that this compound resulted in greater and sustained tumor docetaxel exposure, leading to a significantly longer tumor growth delay compared to docetaxel. These findings suggest that this compound's enhanced antitumor efficacy is mediated by its ability to maintain higher concentrations of docetaxel in tumors over time (Hoch et al., 2009).

Phase I Clinical Study

A Phase I clinical study of this compound was conducted to explore its efficacy, safety, and tolerability. This study was designed based on this compound's promising activity in preclinical models and its unique pharmacokinetic profile. The drug demonstrated improved docetaxel pharmacokinetics, reducing peak concentrations and prolonging half-life, which could lead to improved efficacy and safety profiles over marketed docetaxel (Calvo et al., 2010).

Biomarker Analysis in Cancer Therapy

This compound is also being evaluated as part of combination therapies for cancer treatment. For instance, NKTR-214 (bempegaldesleukin), another drug from the same developer, was studied in a first-in-human trial where it showed clinical activity and immune activation in combination with this compound. This supports the potential for this compound to be part of combination therapy regimens in oncology, particularly due to its enhanced exposure and activity in tumors (Bentebibel et al., 2019).

Propiedades

Fórmula molecular

C31H29N5O6

Apariencia

Solid powder

Sinónimos

NKTR105;  NKTR-105;  NKTR 105;  docetaxel conjugate.; NONE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.